molecular formula C24H29N7O2S B2363045 1-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189643-68-2

1-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2363045
CAS No.: 1189643-68-2
M. Wt: 479.6
InChI Key: ISPVRKYEQMMYDN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a piperazine ring, a thiophene ring, and a triazolo-pyrimidine ring . These types of compounds are often used in medicinal chemistry due to their wide range of potential biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridinylpiperazine part of the molecule could potentially be synthesized from a pyridine derivative and a piperazine derivative . The thiophene and triazolo-pyrimidine rings could be formed through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and piperazine rings are both five-membered rings with nitrogen atoms, while the thiophene ring is a five-membered ring with a sulfur atom, and the triazolo-pyrimidine is a fused ring system containing nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings. For example, the pyridine ring is electron-deficient and can undergo electrophilic substitution reactions, while the piperazine ring can act as a bidentate ligand and form complexes with metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound basic, and the presence of the various rings could make the compound relatively rigid .

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds related to the specified chemical structure often involves the synthesis of novel derivatives and their comprehensive structural characterization. For example, the synthesis of pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives containing 1,2,3-triazole moieties demonstrates the broad interest in developing new compounds with potentially useful biological activities. These compounds are synthesized through reactions involving sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt, along with active methylene compounds (Abdelriheem, Zaki, & Abdelhamid, 2017).

Potential Biological Activities

The exploration of biological activities is a key aspect of research on these compounds. Several studies have focused on evaluating the antimicrobial, antitumor, anti-inflammatory, and other potential therapeutic effects of these derivatives. For instance, certain thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones have shown promising antibacterial activity, especially against Gram-positive strains, indicating their potential as MRSA and VRE inhibitors (Sanad, Mekky, Said, & Elneairy, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures are used as pharmaceuticals and their mechanisms of action often involve binding to specific proteins or enzymes in the body .

Future Directions

The future research directions for this compound could include further studies to determine its potential uses, particularly in the field of medicinal chemistry. This could involve testing its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

12-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-8-pentyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O2S/c1-2-3-6-12-30-23(33)22-18(10-17-34-22)31-20(26-27-24(30)31)8-9-21(32)29-15-13-28(14-16-29)19-7-4-5-11-25-19/h4-5,7,10-11,17H,2-3,6,8-9,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPVRKYEQMMYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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